5-(2-Methoxyphenyl)furan-2-boronic acid pinacol ester, with the chemical formula and CAS number 1402173-04-9, is a boronic acid derivative characterized by the presence of a furan ring and a methoxyphenyl group. This compound is recognized for its unique structural features, which include the pinacol boronate ester moiety. This moiety is significant in organic synthesis, particularly in carbon-carbon bond formation through reactions such as the Suzuki-Miyaura coupling reaction, which is pivotal in constructing complex organic molecules .
The primary chemical reaction involving 5-(2-Methoxyphenyl)furan-2-boronic acid pinacol ester is the Suzuki-Miyaura coupling reaction. In this reaction, the boron atom of the pinacol ester reacts with organic halides or pseudohalides to form biaryl compounds. The reaction mechanism typically involves:
This reaction is favored due to the stability and reactivity of boronic acids and esters, making them valuable intermediates in organic synthesis.
The synthesis of 5-(2-Methoxyphenyl)furan-2-boronic acid pinacol ester can be achieved through several methods:
These methods highlight its versatility in synthetic organic chemistry .
5-(2-Methoxyphenyl)furan-2-boronic acid pinacol ester has several notable applications:
Interaction studies involving 5-(2-Methoxyphenyl)furan-2-boronic acid pinacol ester primarily focus on its reactivity with various electrophiles in Suzuki-Miyaura coupling reactions. These studies assess how different substituents on both the boronate ester and the electrophile influence reaction efficiency and selectivity. Additionally, research into its interactions with biological targets could provide insights into potential therapeutic applications.
Several compounds share structural similarities with 5-(2-Methoxyphenyl)furan-2-boronic acid pinacol ester. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-(2-Methoxyphenyl)furan-2-boronic acid pinacol ester | Similar structure but different positioning of methoxy group | |
| 5-Methylfuran-2-boronic acid pinacol ester | Contains a methyl group instead of a methoxy group | |
| 5-(Phenyl)furan-2-boronic acid pinacol ester | Lacks methoxy substitution but retains furan and boronate functionalities |
The uniqueness of 5-(2-Methoxyphenyl)furan-2-boronic acid pinacol ester lies in its specific methoxy substitution on the phenyl ring, which may enhance its reactivity and biological potential compared to other similar compounds .